Product packaging for Calcitonin, porcine(Cat. No.:CAS No. 12321-44-7)

Calcitonin, porcine

Cat. No.: B077327
CAS No.: 12321-44-7
M. Wt: 3604.0 g/mol
InChI Key: KSIYPKPZIBBUFR-LJNLPFSOSA-N
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Description

Porcine Calcitonin Gene (CALC1)

The gene responsible for producing calcitonin in pigs is known as CALCA, or CALC1. genecards.orgmybiosource.commybiosource.com This gene is a member of the calcitonin gene family and gives rise to multiple peptide hormones through tissue-specific processing. genecards.orgproteinatlas.orgresearchgate.net

The porcine CALC1 gene has a complex structure composed of multiple exons and introns. clinicalgate.comisag.us The primary transcript of the gene contains six exons. clinicalgate.comresearchgate.net The specific arrangement and selective utilization of these exons are crucial for determining the final protein product. For calcitonin to be produced, exons 1 through 4 are spliced together. isag.us This organization is similar to that found in other mammals, highlighting a conserved evolutionary structure. researchgate.net

The regulation of CALC1 gene expression is a multi-layered process that occurs primarily at the transcriptional level. mdpi.com Analysis of the 5'-flanking region of the porcine gene, which acts as the promoter, has identified several key regulatory elements. Studies on homologous genes, such as human CALCA, have revealed a highly conserved promoter region. nih.gov

Key regulatory elements in the CALCA promoter include:

Enhancer Elements : A critical 18-base pair enhancer sequence is a primary driver of cell-specific expression. mdpi.com

Binding Motifs : The promoter contains a helix-loop-helix (HLH) motif, a forkhead (FOX) motif, a cAMP-responsive element (CRE), and a Ras responsive element (RRE). mdpi.com These sites allow for the binding of various transcription factors that can either activate or suppress gene expression.

CpG Islands : The promoter region contains CpG islands, which are sites where DNA methylation can occur. mdpi.comunito.it This epigenetic modification is known to play a role in regulating the gene's expression. mdpi.com

Studies on porcine Calcitonin Receptor-Stimulating Peptides (CRSPs), which share promoter similarities with CALC1, show that the 5'-upstream regions contain functional transcription binding sites that are highly similar to those in the human CALCA gene. nih.gov

One of the most significant aspects of porcine calcitonin production is the post-transcriptional processing of the CALC1 gene's primary RNA transcript. The gene undergoes tissue-specific alternative splicing, which results in the production of one of two distinct peptides: calcitonin or calcitonin gene-related peptide (CGRP). genecards.orgisag.usnih.govnih.gov

In Thyroid C-cells : The primary transcript is processed to selectively include exon 4, using a polyadenylation site at the end of this exon. clinicalgate.comresearchgate.net This splicing pattern results in the formation of calcitonin mRNA, which is then translated into the calcitonin prohormone. isag.usnih.gov

In Neural Tissues : A different splicing pathway is utilized. Exon 4 is excised, and exon 3 is ligated directly to exon 5. clinicalgate.com This process generates CGRP mRNA. isag.us

This mechanism of alternative splicing allows a single gene to encode multiple functional proteins, with their expression restricted to specific cell types where their physiological roles are required. nih.govresearchgate.net

Porcine Calcitonin Receptor (pCTR) Gene (CALCR)

The biological effects of calcitonin are mediated by its specific receptor, the calcitonin receptor (CTR), which is encoded by the CALCR gene. nih.gov

The complementary DNA (cDNA) for the porcine calcitonin receptor (pCTR) was first cloned from a porcine renal cDNA library. nih.govgenenames.orgwikigenes.org The cloned pCTR cDNA was successfully expressed in COS cells, which then displayed high-affinity receptors for calcitonin. genenames.orgnih.gov Functional studies confirmed that these expressed receptors are coupled to G-proteins and can stimulate the adenylate cyclase signaling pathway. nih.govgoogle.com

The pCTR belongs to a distinct family of G-protein-coupled receptors (GPCRs), which also includes receptors for parathyroid hormone, secretin, and glucagon (B607659). nih.govnih.gov

The porcine CALCR gene is a large and complex genetic locus. clinicalgate.comnih.gov Subsequent research into its structure has revealed significant details about its organization.

FeatureDescriptionSource
Approximate Size >70 kilobases (kb) clinicalgate.comnih.gov
Exon Count At least 14 exons clinicalgate.comnih.gov
Protein-Coding Exons 12 of the exons encode the receptor protein nih.gov
Intron-Exon Boundaries The locations of introns within the coding region are identical to those found in human and mouse CALCR genes clinicalgate.com
Interspecies Homology The overall organization of the porcine gene is similar to the human CALCR gene, though some differences exist clinicalgate.com

The complex gene structure, with its numerous exons and large introns, allows for the possibility of alternative splicing, which can generate different receptor isoforms with potentially distinct signaling properties. nih.gov

Identification and Functional Diversity of pCTR Isoforms

The porcine calcitonin receptor exists in different isoforms, primarily arising from alternative splicing of the pCTR gene. oup.com This mechanism generates structural and functional diversity, allowing for tissue-specific and context-dependent responses to calcitonin.

Expression Profiles of Alternatively Spliced Variants

In pigs, two main isoforms of the calcitonin receptor have been identified, which are analogous to the human CTR-1 and CTR-2. oup.com These isoforms are generated by the alternative use of two splice acceptor sites located 48 nucleotides apart within a single exon. oup.com This contrasts with the human CTR gene, where a distinct 48-nucleotide exon is alternatively spliced. oup.comnih.gov The resulting porcine isoforms differ by the presence or absence of a 16-amino acid insertion in the first intracellular loop. oup.comnih.gov The type 1 receptor, which lacks this insertion, has 482 amino acids. nih.gov

Another splice variant, designated CTRΔe13, results from the deletion of exon 13, which encodes the C-terminal part of the seventh transmembrane domain. oup.com While initially identified in rabbits, this highlights the potential for additional splice variants in different species.

Distinct Signaling Properties of Isoforms

The different isoforms of the porcine calcitonin receptor exhibit distinct signaling properties. The originally cloned pCTR is known to couple to at least two major signal transduction pathways: the adenylyl cyclase pathway, leading to cAMP production, and the phospholipase C (PLC) pathway. nih.govoup.com Activation of the PLC pathway results in the release of intracellular calcium and can also activate phospholipase D (PLD). nih.govoup.com

The presence or absence of the 16-amino acid insert in the first intracellular loop significantly influences the receptor's signaling capabilities. oup.com The isoform lacking this insert can effectively couple to both the adenylyl cyclase and phospholipase C pathways. oup.com In contrast, the presence of this insert has been shown to inhibit the ability of the receptor to couple to both second messenger systems in human isoforms, suggesting a similar modulatory role in porcine isoforms. oup.com

Furthermore, specific regions within the pCTR have been identified as crucial for G protein interaction. The third intracellular loop and the C-terminal tail are key domains for activating Gs, which subsequently stimulates adenylyl cyclase. oup.com The CTRΔe13 splice variant, which has a truncated C-terminal domain, demonstrates altered signaling, including a decreased cAMP response. oup.com This underscores the importance of the structural integrity of these domains for full receptor functionality.

Expression Profiles of Porcine Calcitonin Receptor

The expression of the porcine calcitonin receptor is tightly regulated, with distinct patterns observed during development and across different tissues. This differential expression is critical for the diverse physiological roles of calcitonin.

Developmental and Ontogenetic Expression Patterns

Studies using a transgenic mouse model with a porcine CTR promoter fused to a reporter gene have provided significant insights into the developmental expression of pCTR. oup.comnih.gov At 11.5 days of embryonic development, pCTR promoter activity is observed in the brain and spinal cord. oup.comnih.gov By day 15.5, expression is also detected in the developing mammary gland, external ear, the cartilage primordium of the humerus, and the anterior naris (nostril). oup.comnih.govbenthamopen.com This expression pattern in fetal tissues corresponds with the presence of endogenous mouse CTR, suggesting that the porcine promoter accurately reflects the sites of CTR gene activity. oup.com

In neonatal and adult transgenic animals, the expression of the reporter gene becomes more restricted, being silenced in most tissues except for the brain, spinal cord, and, in adults, the testis. nih.gov This developmental regulation suggests that calcitonin and its receptor may play a role in the morphogenesis of these tissues. oup.comnih.gov

Tissue-Specific Distribution and Expression Levels

The porcine calcitonin receptor exhibits a specific distribution in adult tissues. While the initial cloning of the calcitonin gene-related peptide (CGRP) receptor, a related receptor, showed high expression in the lung, the pCTR itself has a more defined profile. oup.com In adult pigs, the calcitonin receptor-stimulating peptide-1 (CRSP-1), a potent ligand for the pCTR, is primarily expressed in the central nervous system and the thyroid gland. oup.com This suggests that CRSP-1 may be the primary ligand for central calcitonin receptors in pigs.

The tissue-specific expression is regulated by the pCTR promoter. oup.com However, the absence of pCTR promoter activity in the kidney and bone of transgenic mice suggests that additional DNA sequences, not present in the 2.1-kb promoter fragment used in the study, are required for expression in these key target tissues for calcitonin's systemic effects. oup.comnih.gov

Regulation of pCTR Expression by Physiological and Pathophysiological Stimuli

The expression of the porcine calcitonin receptor can be modulated by various physiological and pathophysiological conditions. For instance, in growing pigs, exposure to stressors such as an Actinobacillus pleuropneumoniae challenge and changes in environmental temperature can lead to the up-regulation of calcitonin receptor expression in peripheral leukocytes. researchgate.net This increased expression was correlated with decreased weight gain and feed intake, suggesting a role for the calcitonin system in the response to stress and disease. researchgate.net

Furthermore, the expression of the calcitonin receptor is also influenced by factors that regulate cell differentiation and function. In human osteoclasts, the expression of the CTR gene is regulated by the cytokine RANKL, a key factor in osteoclastogenesis. nih.gov This regulation is mediated through specific promoter regions in the CTR gene, indicating a mechanism for coupling bone resorption signals to calcitonin sensitivity. While this research was conducted on human cells, the conserved nature of the CTR gene suggests similar regulatory mechanisms may exist in pigs. nih.gov

An in-depth examination of porcine calcitonin, this article explores its molecular biology, gene expression, and the intricate roles of its related peptides. The focus remains strictly on the molecular and genetic aspects as they pertain to swine, providing a detailed scientific overview based on current research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C159H232N46O45S3 B077327 Calcitonin, porcine CAS No. 12321-44-7

Properties

CAS No.

12321-44-7

Molecular Formula

C159H232N46O45S3

Molecular Weight

3604.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C159H232N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115-75-253-252-74-92(160)131(224)196-113(72-208)151(244)194-110(64-121(164)216)147(240)186-99(53-78(3)4)139(232)199-114(73-209)152(245)202-127(82(10)210)156(249)200-115)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-251-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1

InChI Key

KSIYPKPZIBBUFR-LJNLPFSOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N

Other CAS No.

12321-44-7

sequence

CSNLSTCVLSAYWRNLNNFHRFSGMGFGPETP

Origin of Product

United States

Chemical and Physical Properties

Porcine calcitonin is a polypeptide hormone with distinct chemical and physical characteristics.

of Porcine Calcitonin
PropertyValueSource
Chemical FormulaC159H232N46O45S3 nih.govpeptide.comglpbio.comchemicalbook.in
Molecular Weight3604.0 g/mol nih.govpeptide.com
Amino Acid SequenceH-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH2 nih.govpeptide.com
Physical AppearanceFreeze-dried powder nibsc.org
StructureA 32-amino acid peptide with a disulfide bridge between cysteine residues at positions 1 and 7, forming a 7-amino acid ring structure at the amino terminus. sci-hub.senih.govpnas.org sci-hub.senih.govpnas.org

Biochemical and Physiological Aspects

Biosynthesis and Secretion

Porcine calcitonin is a polypeptide hormone secreted by the parafollicular cells (C-cells) of the thyroid gland. nih.govdrugbank.com Its secretion is primarily regulated by the concentration of calcium ions in the blood; an increase in calcium levels stimulates the release of calcitonin. nih.gov Studies using isolated perfused porcine thyroid glands have shown a dose-related increase in calcitonin secretion with rising calcium ion concentrations. nih.gov Other substances, such as theophylline (B1681296) and pentagastrin, have also been identified as secretagogues for porcine calcitonin. nih.gov

Transcriptional Regulation and Promoter Region Analysis

Cellular Mechanism of Action

The biological effects of porcine calcitonin are mediated through its binding to specific calcitonin receptors (CTRs) on the surface of target cells. nih.gov These receptors are G protein-coupled receptors (GPCRs). nih.govmultispaninc.com Upon binding, the receptor can activate at least two primary signal transduction pathways. nih.gov One major pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govoup.com The other key pathway is the activation of phospholipase C (PLC), which results in the release of calcium from intracellular stores. nih.gov Porcine calcitonin's action on osteoclasts, the bone-resorbing cells, is a prime example of its cellular mechanism. It induces a rapid inhibition of osteoclast motility and a more gradual retraction of these cells, ultimately inhibiting bone resorption. nih.gov

Physiological Role in Calcium and Phosphorus Homeostasis

The primary physiological role of porcine calcitonin is the regulation of calcium and phosphorus levels in the blood. uma.es It achieves this by acting on bone and the kidneys. In bone, it potently inhibits osteoclastic bone resorption, which is the breakdown of bone tissue and release of minerals into the bloodstream. nih.govncats.io This action leads to a decrease in serum calcium levels. In the kidneys, calcitonin can enhance the excretion of calcium. nih.gov Studies have shown that porcine calcitonin administration leads to a short-duration decrease in blood calcium levels (hypocalcemia) and a reduction in blood phosphate (B84403) levels (hypophosphatemia). nih.gov

Calcitonin Receptor Ctr Pharmacology and Signal Transduction in Porcine Systems

Ligand Binding Kinetics and Receptor Affinity

The interaction between porcine calcitonin and its receptor is characterized by high-affinity binding, a prerequisite for initiating downstream signaling cascades. The kinetics of this binding, including association and dissociation rates, as well as the identification of specific binding sites, have been the subject of detailed investigation.

High-Affinity Binding Site Identification and Characterization

Research has successfully identified and characterized high-affinity binding sites for calcitonin in various porcine tissues. In porcine lung membrane fractions, a single class of high-affinity binding sites for salmon calcitonin was identified with a mean affinity constant (Ka) of 0.9 x 10^10 M-1 and a receptor number of 40 x 10^8 per mg of protein. pnas.org Similarly, studies on the cloned porcine renal calcitonin receptor stably transfected into MC-3T3 cells demonstrated avid binding of salmon calcitonin with a dissociation constant (Kd) of 4 nM. physiology.orgphysiology.org

Further characterization using cloned porcine calcitonin gene-related peptide (CGRP) receptors expressed in human embryonic kidney (HEK-293) cells revealed a single class of high-affinity binding sites for CGRP, a related peptide, with a Kd of 38.5 pM. oup.comoup.comnih.gov The binding of 125I-labeled human alpha-CGRP to solubilized protein from porcine spinal cord also showed high affinity, with a Kd value of 3.69 pM. nih.gov These studies underscore the presence of specific, high-affinity receptors for calcitonin and related peptides in porcine systems.

Saturation and Competitive Ligand Binding Assays

Saturation and competitive ligand binding assays have been instrumental in elucidating the binding characteristics of the porcine CTR. Saturation binding studies with increasing concentrations of radiolabeled ligands, such as [125I]hCGRPa, have demonstrated specific and saturable binding to membranes from cells expressing the recombinant porcine CGRP-R. oup.comoup.com Scatchard analysis of this data consistently indicates a single class of high-affinity binding sites. oup.comoup.com

Competitive binding assays, where unlabeled ligands compete with a radiolabeled ligand for receptor binding, have further defined the specificity of the porcine CTR. In porcine lung membranes, unlabeled salmon calcitonin competitively inhibited the binding of 125I-labeled salmon calcitonin, with half-maximal inhibition occurring at a concentration of 0.12 nM. pnas.org Bovine calcitonin also showed competitive inhibition, albeit at a much higher concentration (63.8 nM), highlighting the receptor's specificity. pnas.org Similar competitive binding experiments have been performed with various CGRP analogs and fragments, revealing a distinct order of potency for these ligands at the porcine CGRP receptor. oup.comoup.com

Interactive Data Table: Ligand Binding Affinities at Porcine Calcitonin and CGRP Receptors

Receptor SystemLigandBinding ParameterValueReference
Porcine Lung MembranesSalmon CalcitoninKa0.9 x 10^10 M-1 pnas.org
Cloned Porcine Renal CTR (in MC-3T3 cells)Salmon CalcitoninKd4 nM physiology.orgphysiology.org
Cloned Porcine CGRP-R (in HEK-293 cells)CGRPKd38.5 pM oup.comoup.comnih.gov
Solubilized Porcine Spinal Cord CGRP Binding SiteHuman α-CGRPKd3.69 pM nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Upon ligand binding, the porcine CTR, a member of the seven-transmembrane domain GPCR superfamily, undergoes conformational changes that trigger the activation of various intracellular signaling pathways. oup.comoup.com This activation is primarily mediated through its coupling to different classes of G proteins, leading to a diverse range of cellular responses.

Activation of Adenylyl Cyclase and Cyclic AMP Production

A primary and well-established signaling pathway for the porcine CTR involves the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). oup.comoup.commybiosource.com The binding of calcitonin to its receptor activates the stimulatory G protein, Gs, which in turn stimulates adenylyl cyclase activity. oup.com This results in a dose-dependent increase in intracellular cAMP levels. physiology.orgphysiology.org

Studies on LLC-PK1 porcine renal cells and COS-7 cells expressing the porcine CTR have demonstrated that various calcitonin-related peptides stimulate cAMP production in a dose-dependent manner. bioscientifica.comportlandpress.com For instance, in cells transfected with the cloned porcine renal CT receptor, salmon calcitonin induced a dose-dependent accumulation of cAMP with a 50% effective concentration (EC50) of 0.02 nM. physiology.orgphysiology.org This activation of the adenylyl cyclase/cAMP pathway is a major signaling mechanism for the physiological effects of calcitonin in target cells. oup.com

Involvement of Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways

In addition to the adenylyl cyclase pathway, the porcine CTR is also coupled to the activation of phospholipase C (PLC). physiology.orgphysiology.orgoup.com This coupling leads to the hydrolysis of phosphoinositides, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). physiology.orgoup.com IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). physiology.orgoup.comoup.com

Research has shown that salmon calcitonin can stimulate a dose-dependent increase in cytosolic free calcium concentration in cells expressing the porcine CT receptor. physiology.orgphysiology.org Furthermore, the activation of the calcitonin receptor has been shown to induce the translocation of PKCα from the cytosol to the membrane, indicating its activation. oup.com This PLC/PKC pathway can be activated in a cell-cycle-dependent manner and can lead to biological effects that are distinct from those mediated by the cAMP pathway. oup.com

Coupling to Other G Protein Subclasses (e.g., Gq, Gi)

The porcine CTR exhibits the ability to couple to multiple G protein subclasses, allowing for a complex and nuanced regulation of cellular function. oup.com Besides the well-documented coupling to Gs, the receptor can also interact with G proteins of the Gq family to activate the PLC/PKC pathway. oup.combioscientifica.com

Furthermore, under certain conditions, the porcine CTR can couple to the inhibitory G protein, Gi. oup.com This interaction can lead to the inhibition of adenylyl cyclase, representing a mechanism for negative regulation of the cAMP signaling pathway. oup.com The ability of the porcine CTR to couple to different G protein subclasses like Gs, Gq, and Gi highlights its capacity for multipotential signaling, enabling it to elicit a wide array of cellular responses depending on the specific cellular context and conditions. oup.com

An in-depth examination of the porcine calcitonin receptor (pCTR) reveals complex and specific mechanisms governing its interaction with intracellular signaling pathways and regulatory proteins. This article focuses exclusively on the pharmacological and signal transduction properties of the calcitonin receptor within porcine systems.

Physiological Actions and Metabolic Regulation by Porcine Calcitonin in Animal Models

Role in Calcium and Phosphate (B84403) Homeostasis

Porcine calcitonin is a key regulator in the intricate system of calcium and phosphate homeostasis. cabidigitallibrary.org Its primary function is to lower elevated blood calcium levels, acting as a direct antagonist to the actions of parathyroid hormone (PTH). cabidigitallibrary.orgnih.gov This is achieved through its influence on bone metabolism and intestinal absorption of these crucial minerals. cabidigitallibrary.orgnih.gov In animal models, the administration of porcine calcitonin has demonstrated its capacity to induce a positive calcium balance and influence the urinary excretion of both calcium and phosphate. researchgate.net

Regulation of Bone Metabolism

The skeletal system serves as the largest reservoir of calcium and phosphate in the body, and its metabolic activity is tightly controlled by various hormones, including calcitonin. oup.com Porcine calcitonin exerts a significant influence on bone by directly targeting the cells responsible for bone turnover.

A primary and well-documented effect of porcine calcitonin is its potent inhibition of osteoclasts, the cells responsible for bone resorption. ucl.ac.ukphysiology.org By binding to its receptors on the surface of osteoclasts, calcitonin impedes their resorptive activity. ucl.ac.ukguidetopharmacology.org This action leads to a decrease in the release of calcium and phosphate from the bone matrix into the bloodstream, thereby contributing to a reduction in plasma calcium concentrations. ucl.ac.ukphysiology.org Studies in various animal models have consistently shown that the administration of porcine calcitonin leads to a reduction in bone resorption markers. researchgate.netucl.ac.uk This inhibitory effect on osteoclasts is a cornerstone of its physiological role in protecting the skeleton from excessive demineralization. nih.gov

Research comparing the effects of different calcitonin analogues on osteoclasts from various species has revealed notable differences in responsiveness. A comparative study on porcine and murine osteoclasts demonstrated that while both are responsive to calcitonin, the potency of different agonists varies. nih.gov

In this study, both salmon calcitonin (sCT) and porcine calcitonin (pCT) were shown to inhibit 1,25(OH)2D3-stimulated osteoclast differentiation in porcine bone marrow cultures. nih.gov However, pCT was found to be a more potent inhibitor of porcine osteoclast differentiation compared to sCT at the same concentration. nih.gov Conversely, when examining the inhibition of resorption lacunae formation, sCT demonstrated a concentration-dependent decrease in both porcine and murine osteoclasts, while pCT only inhibited porcine osteoclastic resorption at a high concentration (10⁻⁷ mol/L). nih.gov These findings highlight that while porcine osteoclasts express functional calcitonin receptors, their sensitivity to different calcitonin agonists can differ from that of other species like mice, suggesting a degree of species-specificity in the molecular interactions and subsequent cellular response. nih.gov

Inhibition of Osteoclastic Activity and Bone Resorption

Modulation of Intestinal Calcium and Phosphate Transport

The intestine is another critical site of action for porcine calcitonin in regulating mineral homeostasis. The hormone can influence the transport of both calcium and phosphate across the intestinal epithelium.

Studies in young piglets have demonstrated that porcine calcitonin can directly modulate the intestinal transport of calcium. Using Ussing flux chambers, researchers have examined the effects of physiological concentrations of porcine calcitonin on transmucosal calcium flux rates in different segments of the small intestine. nih.gov

The results indicated that a physiological concentration of porcine calcitonin (3.8 ng/mL) inhibited the net absorptive calcium flux in the proximal jejunum and the distal ileum. nih.gov Interestingly, no significant effect was observed in the duodenum under the same conditions. nih.gov This suggests a segment-specific action of porcine calcitonin on intestinal calcium transport.

Effect of Physiological Porcine Calcitonin (3.8 ng/mL) on Net Calcium Flux in Piglet Intestinal Segments

Intestinal SegmentNet Calcium Flux (nmol/cm²/h) - ControlNet Calcium Flux (nmol/cm²/h) - Calcitonin% Inhibition
Duodenum15.014.5~3% (Not Significant)
Proximal Jejunum12.08.033%
Distal Ileum8.05.037.5%

Data is illustrative and based on findings from McKercher and Radde (1981). Actual values may vary.

Porcine calcitonin has also been shown to inhibit the absorption of phosphorus in the intestine. cabidigitallibrary.org Studies using porcine intestinal epithelial cells (IPEC-J2) as a model have found that calcitonin can inhibit phosphorus uptake. cabidigitallibrary.org

Crucially, this inhibition appears to occur through a mechanism that is independent of the major intestinal sodium-dependent phosphate cotransporter, NaPi-IIb. cabidigitallibrary.org Research has shown that while calcitonin inhibits phosphorus absorption, it does not affect the mRNA or protein expression of NaPi-IIb in these cells. cabidigitallibrary.org This suggests that porcine calcitonin either utilizes an alternative pathway to modulate phosphate transport or acts indirectly. One proposed indirect mechanism is that calcitonin may influence the expression of other regulatory hormones, such as PTH and 1,25-(OH)2D3, which in turn could affect intestinal phosphate absorption. cabidigitallibrary.org This finding distinguishes the action of calcitonin from other regulators of phosphate transport that directly target the expression of NaPi-IIb. cabidigitallibrary.org

Effects on Transmucosal Calcium Fluxes in Intestinal Segments

Renal Excretion of Electrolytes

Porcine calcitonin exerts a notable influence on the renal handling of several key electrolytes. In animal models, the administration of porcine calcitonin has been shown to significantly increase the urinary excretion of inorganic phosphorus, sodium, and potassium. bioscientifica.comebm-journal.org Conversely, it has been observed to decrease the urinary excretion of magnesium. bioscientifica.com While some studies have reported an increase in urinary calcium excretion, others have noted a reduction. bioscientifica.comebm-journal.orgnih.gov This apparent discrepancy may be dose-dependent; at lower doses, the primary effect on bone resorption can lead to a lower filtered load of calcium and consequently reduced urinary calcium, whereas at higher doses, a direct renal effect promoting calcium excretion may predominate. hres.ca

The effects of porcine calcitonin on electrolyte excretion appear to be independent of the parathyroid glands, as similar responses are observed in thyroparathyroidectomized animals. bioscientifica.comnih.gov Specifically, studies in rats and sheep have demonstrated that porcine calcitonin induces phosphaturia (increased phosphate in urine) and natriuresis (increased sodium in urine). bioscientifica.comnih.gov The increase in urinary sodium and potassium excretion has also been documented in rats, although the effect on the sodium-to-potassium ratio may vary. ebm-journal.org

Table 1: Effect of Porcine Calcitonin on Urinary Electrolyte Excretion in Animal Models

Electrolyte Effect on Urinary Excretion Animal Model(s)
Calcium (Ca²⁺) Variable (Increased or Decreased) Sheep, Rats
Phosphate (PO₄³⁻) Increased Sheep, Rats
Sodium (Na⁺) Increased Sheep, Rats
Potassium (K⁺) Increased Sheep, Rats
Magnesium (Mg²⁺) Decreased Sheep

Endocrine Regulation of Porcine Calcitonin Secretion

The primary stimulus for the secretion of calcitonin from the thyroidal C-cells in pigs, as in other mammals, is an increase in plasma calcium concentration. bioscientifica.com This forms a direct negative feedback loop, where elevated calcium levels trigger calcitonin release to promote calcium homeostasis.

Beyond calcium, other factors can modulate porcine calcitonin secretion. Studies have shown that insulin (B600854) can act as a secretagogue for calcitonin. nih.gov Infusion of insulin directly into the pig thyroid gland, as well as the stimulation of endogenous insulin secretion through glucose administration, has been demonstrated to increase circulating calcitonin levels. nih.gov This suggests a potential link between glucose metabolism and calcium regulation.

Furthermore, the autonomic nervous system plays a role in regulating calcitonin secretion. frontiersin.org Both sympathetic and parasympathetic nerve fibers innervate the thyroid gland. frontiersin.org It has been shown that these systems can antagonistically modulate calcitonin release. frontiersin.org Additionally, certain gastrointestinal peptides have been implicated as potential stimuli, although their precise roles in porcine calcitonin secretion are still being elucidated.

A diet high in phosphorus has also been shown to increase calcitonin levels in growing pigs, suggesting a role for dietary phosphate in the regulation of this hormone. mdpi.com

Porcine calcitonin's physiological actions and secretion are intertwined with other hormonal systems, most notably parathyroid hormone (PTH) and various gastrointestinal peptides.

Parathyroid Hormone (PTH): Calcitonin and PTH have classically been viewed as having opposing effects on calcium homeostasis. While calcitonin lowers plasma calcium, PTH elevates it. mdpi.comuoguelph.ca In pigs, the administration of PTH leads to an increase in plasma calcium, which in turn stimulates calcitonin secretion. This demonstrates a clear feedback relationship between the two hormones. At the renal level, both porcine calcitonin and PTH can increase the excretion of phosphate, sodium, and potassium. nih.gov However, they exhibit antagonistic effects on the renal handling of calcium and magnesium, with calcitonin generally promoting their excretion and PTH promoting their reabsorption. nih.gov

Gastrointestinal Peptides: There is evidence of interaction between calcitonin and gastrointestinal hormones. For instance, calcitonin can influence gastrointestinal function by affecting gastric acid secretion and pancreatic enzyme secretion. hres.ca Conversely, gastrointestinal peptides are thought to be potential secretagogues for calcitonin.

Calcitonin Gene-Related Peptide (CGRP): CGRP, which is produced from the same gene as calcitonin through alternative splicing, also interacts with pancreatic hormone secretion in pigs. nih.gov CGRP has been shown to inhibit insulin secretion while potentiating glucagon (B607659) secretion, suggesting a complex interplay within the endocrine pancreas. nih.gov At lower concentrations, CGRP can increase both insulin and glucagon secretion, but at higher concentrations, it leads to a decrease in their release. nih.gov

Somatostatin (B550006): While calcium is a potent stimulator of somatostatin release from the canine thyroid, porcine calcitonin itself does not appear to affect the basal or calcium-stimulated release of somatostatin-like immunoreactivity. nih.gov

Stimuli for Secretion from Thyroidal C-Cells

Interplay with the Immune System and Inflammatory Processes

In the context of severe infection and inflammation, particularly sepsis, the precursors of calcitonin, most notably procalcitonin (B1506340) (ProCT), have emerged as significant players. oup.com While under normal physiological conditions, calcitonin is produced by the thyroid C-cells, during sepsis, there is a widespread, non-thyroidal production of procalcitonin. nih.gov

Animal models of sepsis, including those using pigs and hamsters, have been instrumental in elucidating the role of these precursors. oup.comnih.gov In these models, serum levels of calcitonin precursors are significantly elevated during sepsis. nih.gov Studies suggest that procalcitonin is not merely a marker of inflammation but may also act as a mediator in the septic cascade. nih.gov

In a hamster model of sepsis, the administration of procalcitonin was found to double the mortality rate, suggesting it may have a toxic effect during sepsis. oup.comsmw.ch Conversely, the immunoneutralization of procalcitonin with a specific antiserum has been shown to improve survival in these animal models. oup.com In a porcine model of polymicrobial peritonitis, early immunoneutralization of calcitonin precursors led to significant improvements in physiological and metabolic parameters, including arterial pressure, cardiac index, and pH, and resulted in a notable increase in short-term survival. nih.govresearchgate.net

The relationship between procalcitonin and proinflammatory cytokines like TNF-α and IL-1β has also been investigated. In septic hamsters, the increase in these cytokines was transient, whereas procalcitonin levels rose dramatically and remained elevated. nih.gov The injection of TNF-α into healthy animals induced a significant increase in procalcitonin levels, suggesting that TNF-α can trigger procalcitonin production. nih.gov However, the administration of procalcitonin itself did not significantly enhance the expression of TNF-α or IL-1β, indicating that procalcitonin may be a secondary mediator that amplifies rather than initiates the inflammatory response in sepsis. nih.gov

Correlation between Calcitonin Receptor Expression and Systemic Physiological Responses

The systemic physiological responses to porcine calcitonin are intricately linked to the expression and density of its specific receptors, the calcitonin receptors (CTRs), in various target tissues across different animal models. The distribution and abundance of these receptors are critical determinants of the physiological outcomes following the administration of porcine calcitonin, influencing metabolic regulation, calcium homeostasis, and feeding behavior.

The physiological actions of calcitonin are mediated by high-affinity CTRs, which are members of the G-protein coupled receptor superfamily. nih.govoup.com The cloning of the porcine CTR was a significant step in understanding its function. nih.gov Studies in various animal models have demonstrated that the expression of CTRs is not uniform throughout the body. Key sites of expression include osteoclasts, the kidney, and various regions of the central nervous system, which aligns with the primary physiological effects of calcitonin. nih.gov

In animal models, a direct correlation has been observed between the expression of CTRs in specific tissues and the corresponding systemic response to calcitonin administration. For instance, the well-documented hypocalcemic effect of calcitonin is directly attributable to the high expression of CTRs on osteoclasts, the primary bone-resorbing cells. nih.gov The binding of calcitonin to these receptors inhibits osteoclast activity, thereby reducing the release of calcium from bone into the bloodstream. nih.govresearchgate.net While a dose of porcine calcitonin sufficient to cause a significant decrease in plasma calcium in rats did not always lead to a detectable accumulation of cyclic AMP in the calvaria, higher doses showed an apparent correlation between the integrated change of cyclic AMP metabolism and the duration and magnitude of hypocalcemia. nih.gov

The central nervous system (CNS) is another critical site for calcitonin action, with CTRs being abundantly expressed in areas like the paraventricular nucleus of the hypothalamus. oup.com This expression pattern is directly linked to the anorectic (appetite-suppressing) effects of calcitonin. Studies in rats have shown that intracerebroventricular administration of porcine calcitonin receptor-stimulating peptide-1 (pCRSP-1), a potent ligand for the CTR, suppresses food intake in a dose-dependent manner. oup.com This suggests that the expression of CTRs in the hypothalamus is a key factor in the central regulation of energy homeostasis by calcitonin. Furthermore, while salmon calcitonin effectively reduces food intake in rats, porcine calcitonin does not show a similar potent effect at comparable doses. uzh.chresearchgate.net This difference may be related to the binding affinities of different calcitonin variants to the CTR isoforms present in the rat brain. uzh.ch

In pigs, a direct correlation between CTR expression and systemic physiological responses has been demonstrated in the context of the immune system and growth. A study investigating the effects of Actinobacillus pleuropneumoniae challenge and environmental temperature changes in growing pigs found that the expression levels of the calcitonin receptor in leukocytes were significantly upregulated in response to these stressors. publish.csiro.au This upregulation of the CTR was correlated with decreased weight gain, reduced feed intake, and lower plasma IGF-I levels. publish.csiro.au This indicates that CTR expression in immune cells reflects changes in growth performance and suggests a mechanism through which the endocrine and immune systems interact to affect growth. publish.csiro.au

Transgenic animal models have provided further insights into the tissue-specific expression of the porcine CTR and its correlation with physiological functions. The use of a porcine CTR promoter linked to a reporter gene in transgenic mice revealed specific patterns of receptor expression during development. nih.gov For example, at 15.5 days post-fertilization, reporter gene expression was detected in the developing mammary gland, external ear, and cartilage primordium of the humerus, with corresponding endogenous mouse CTR expression confirmed by RT-PCR. nih.gov This developmental regulation of CTR expression suggests potential roles for calcitonin in the morphogenesis of these tissues. nih.gov

The existence of different CTR isoforms also contributes to the varied systemic responses to calcitonin. In rats, two CTR isoforms, C1a and C1b, have been identified in the brain. researchgate.net The C1b isoform, which is predominantly expressed in the brain, exhibits a decreased affinity for porcine calcitonin compared to salmon calcitonin. oup.com This differential affinity of receptor isoforms for various calcitonin analogs provides a molecular basis for the tissue-specific and species-specific physiological responses observed in animal models.

The table below summarizes key findings from animal model studies that illustrate the correlation between calcitonin receptor expression and systemic physiological responses to porcine calcitonin and its analogs.

Animal ModelTissue with CTR ExpressionPhysiological Response to Porcine Calcitonin/AnalogResearch Finding
Rat OsteoclastsHypocalcemiaHigh doses of porcine calcitonin led to an apparent correlation between the integrated change of cyclic AMP metabolism in calvaria and the magnitude of hypocalcemia. nih.gov
Rat Hypothalamus (Paraventricular Nucleus)Anorexia (Suppressed Food Intake)Intracerebroventricular administration of porcine CRSP-1, a potent CTR ligand, suppressed food intake in a dose-dependent manner. oup.com
Pig LeukocytesDecreased Growth PerformanceUpregulation of CTR expression in leukocytes correlated with decreased weight gain and feed intake under immune and environmental stress. publish.csiro.au
Transgenic Mouse Developing Mammary Gland, CartilagePotential Role in MorphogenesisThe porcine CTR promoter directed reporter gene expression in these tissues during fetal development, coinciding with endogenous CTR expression. nih.gov
Rat Brain (expressing C1b isoform)Altered Ligand RecognitionThe C1b isoform, prevalent in the brain, showed lower affinity for porcine calcitonin compared to salmon calcitonin, suggesting a basis for differential physiological effects. oup.com

Analytical and Methodological Approaches in Porcine Calcitonin Research

Peptide Isolation and Purification Techniques

The isolation of porcine calcitonin from thyroid tissue is a critical first step for its characterization and use in research. Early methods involved acid extraction of porcine thyroid glands, followed by extensive purification protocols capable of achieving a 40,000-fold purification. sci-hub.se These procedures yielded a highly purified peptide with a specific biological activity of 200 MRC units per milligram. sci-hub.se

A variety of chromatographic techniques have been central to achieving this high degree of purity. Key methods include:

Gel Filtration Chromatography: Techniques using media like Sephadex G-75 and Bio-Gel P-2 are employed to separate molecules based on their size. sci-hub.se

Ion-Exchange Chromatography: This method separates peptides based on their net charge. Carboxymethyl cellulose (B213188) has been effectively used in the purification of porcine calcitonin. sci-hub.se

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful and widely used technique for the final purification and analysis of polypeptides like calcitonin. turkjps.org The retention of calcitonin is highly sensitive to the mobile phase composition, particularly the concentration of the organic modifier, such as acetonitrile, and the presence of ion-pairing agents like trifluoroacetic acid (TFA).

Solid-Phase Extraction (SPE): SPE provides a rapid and efficient method for sample cleanup, concentration, and purification of synthetic peptides, and can also be used for counterion exchange. mdpi.com

The combination of these techniques allows for the isolation of porcine calcitonin that is homogenous and suitable for structural analysis, immunoassay development, and functional studies. sci-hub.se

Interactive Table: Chromatographic Methods in Porcine Calcitonin Purification Click on the headers to sort the data.

TechniquePrincipleTypical Use in Porcine Calcitonin ResearchReference
Gel Filtration Separation by molecular sizeInitial purification steps, desalting sci-hub.se
Ion-Exchange Separation by net chargeIntermediate purification steps sci-hub.se
RP-HPLC Separation by hydrophobicityHigh-resolution final purification, purity analysis turkjps.org
Solid-Phase Extraction Adsorption chromatographySample cleanup, peptide concentration mdpi.com

Immunological Assays for Detection and Quantification

Immunological assays leverage the high specificity of antibody-antigen interactions to detect and quantify porcine calcitonin in various biological fluids and extracts. annlabmed.orgclinical-laboratory-diagnostics.com These methods are renowned for their sensitivity and are crucial for physiological and pathological studies.

Immunoneutralization Studies and Antibody Characterization

Immunoneutralization involves using specific antibodies to block the biological activity of a target molecule, thereby elucidating its physiological role. In the context of the calcitonin family, studies have used antibodies to neutralize procalcitonin (B1506340), the precursor to calcitonin, in porcine models of sepsis. researchgate.net These experiments demonstrated that immunologic blockade of calcitonin precursors resulted in significant improvements in physiological and metabolic parameters, highlighting the role of these peptides in the septic response. researchgate.net

The characterization of antibodies raised against porcine calcitonin is essential for their effective use. This involves:

Specificity and Cross-Reactivity: Determining the extent to which the antibody binds to calcitonins from other species or to related peptides. For example, antisera raised against synthetic porcine calcitonin have been used for the specific localization of the hormone within the parafollicular cells (C cells) of the pig thyroid gland. nih.gov

Antibody Type: Both monoclonal and polyclonal antibodies against calcitonin are available and have been validated for use in various applications, including ELISA, Western Blot, and Immunohistochemistry in porcine samples. thermofisher.com

Immunocytochemistry: Using labeled antibodies to visualize the subcellular location of the hormone. Studies have successfully used rabbit antiserum against synthetic porcine calcitonin, followed by a secondary antibody coupled to a marker like cytochrome c, to confirm that calcitonin is stored in the secretory granules of parafollicular cells. nih.gov

Bioassays for Functional Activity Assessment

Bioassays are critical for determining the biological potency of porcine calcitonin preparations. Unlike immunoassays, which measure immunological reactivity, bioassays measure a specific physiological response to the hormone. physiology.org

In Vivo Hypocalcemic Bioassays in Rodent Models

The primary and most standardized bioassay for calcitonin measures its ability to lower blood calcium levels (hypocalcemia) in vivo. The rat is the most common animal model for this purpose. physiology.orgnih.gov

The standard rat hypocalcemic bioassay is the basis for defining the international unit (IU) of biological activity for calcitonin preparations. nih.govannualreviews.org The assay involves administering the calcitonin sample to rats and measuring the subsequent fall in plasma calcium concentration compared to a reference standard. actaorthop.org Research has shown that the route of administration can impact the measured potency; for instance, human calcitonin is four- to sixfold more potent than porcine calcitonin when given subcutaneously, but they are approximately equipotent when administered intravenously. nih.gov While mice have also been used, they appear to be less sensitive to calcitonin's hypocalcemic effects than rats. bioscientifica.com

Comparative and Evolutionary Biology of Porcine Calcitonin

Interspecies Differences in Calcitonin Peptide Sequences and Functional Potency

Calcitonin is a 32-amino acid polypeptide hormone that plays a role in calcium and phosphorus metabolism. genscript.com The primary structure of calcitonin varies across different species, leading to significant differences in biological potency. All calcitonin peptides feature a seven-residue ring at the N-terminus, formed by a disulfide bridge between cysteine residues at positions 1 and 7, and a C-terminal prolinamide. genscript.compeptide.com These structural features are crucial for biological activity.

Porcine calcitonin exhibits notable differences in its amino acid sequence when compared to calcitonins from other species, such as human and salmon. peptide.comnih.gov While eight amino acids are conserved across all species, the variations in the remaining 24 positions account for the differing potencies. genscript.com For instance, salmon calcitonin is recognized as being considerably more potent and having a longer duration of action than human calcitonin. prospecbio.comguidetopharmacology.org

The amino acid sequence of porcine calcitonin is: Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Ser-Ala-Tyr-Trp-Arg-Asn-Leu-Asn-Asn-Phe-His-Arg-Phe-Ser-Gly-Met-Gly-Phe-Gly-Pro-Glu-Thr-Pro-NH2. peptide.com Key differences in the middle region and the C-terminal flank of the peptide contribute to variations in receptor binding affinity and subsequent biological response.

Research has shown that the relative potency of calcitonin agonists, including porcine calcitonin, can be influenced by the cellular context of the receptor. researchgate.net For example, the potency profile of porcine calcitonin compared to human calcitonin and human calcitonin gene-related peptide (hCGRP) differs when tested in different cell lines, such as COS cells versus Chinese hamster ovary (CHO) cells. researchgate.net This suggests that the receptor's interaction with cellular components, like G proteins, can alter its conformation and affect ligand potency. researchgate.net

Table 1: Comparison of Calcitonin Amino Acid Sequences

Phylogenetic Analysis of the Calcitonin Gene Family

The calcitonin gene family is a group of structurally related peptide hormones that includes calcitonin (CT), calcitonin gene-related peptide (CGRP), amylin (AMY), adrenomedullin (B612762) (AM), and adrenomedullin 2/intermedin. guidetopharmacology.orgwikipedia.orgfrontiersin.org These peptides arise from a common evolutionary ancestor and share conserved structural motifs, including the N-terminal disulfide-bonded ring and C-terminal amidation. researchmap.jp

In mammals, the gene for calcitonin (CALC) can undergo tissue-specific alternative splicing to produce either calcitonin or CGRP. genscript.comwikipedia.org Calcitonin is primarily synthesized in the parafollicular C-cells of the thyroid gland, while CGRP is predominantly produced in the central and peripheral nervous systems. genscript.comnii.ac.jp This alternative splicing mechanism is a key evolutionary innovation that allows for the generation of two functionally distinct peptides from a single gene.

Phylogenetic analyses based on mature peptide sequences demonstrate that the calcitonin and insulin (B600854) families are sister lineages. researchgate.net Within the calcitonin family, peptides like calcitonin, CGRP, amylin, and adrenomedullin form distinct sub-groups. researchmap.jpresearchgate.net Porcine calcitonin clusters with other mammalian calcitonins, reflecting a high degree of sequence conservation within this class. researchgate.net In the pig, a novel member of this family, Calcitonin Receptor-Stimulating Peptide (CRSP), was isolated from the brain. phoenixbiotech.net While CRSP shows significant sequence similarity to CGRP, it acts on the calcitonin receptor, indicating it is not the porcine equivalent of β-CGRP and highlighting the functional diversification within the peptide family. phoenixbiotech.net

The evolution of the calcitonin gene family involved gene duplication events and subsequent divergence, leading to the array of related peptides with specialized functions seen today. researchmap.jpresearchgate.net The study of these peptides across different species, from fish to mammals, provides insight into the evolutionary pressures that have shaped their structure and function. researchgate.net

Evolutionary Conservation and Divergence of Calcitonin Receptor Systems

The biological effects of the calcitonin peptide family are mediated by two main types of class B G protein-coupled receptors (GPCRs): the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR). frontiersin.orgnih.govnih.gov A remarkable feature of this system is the role of Receptor Activity-Modifying Proteins (RAMPs), which are single-transmembrane-domain proteins that associate with CTR and CLR to determine their ligand specificity. guidetopharmacology.orgnih.gov

This receptor-RAMP system is highly conserved evolutionarily. nih.govnih.gov The fundamental components, including CTR/CLR-like receptors and RAMP-like proteins, have been identified in basal chordates like amphioxus. nih.govnih.gov In these invertebrates, the RAMP-like proteins are essential for the translocation of the receptor to the cell surface and for its activation by native ligands, demonstrating that this regulatory mechanism was established early in chordate evolution. nih.govnih.gov

While the core components are conserved, the system has also undergone significant divergence. The combination of CLR with different RAMPs generates distinct receptors:

CLR + RAMP1: Forms a high-affinity CGRP receptor. wikipedia.orgfrontiersin.org

CLR + RAMP2 or RAMP3: Forms adrenomedullin receptors. frontiersin.org

Similarly, the CTR can associate with RAMPs to form amylin receptors. frontiersin.orguniprot.org This combinatorial mechanism allows for a diverse range of signaling outputs from a limited number of gene products. The porcine CGRP receptor, for instance, has been cloned and shown to share 93% amino acid sequence identity with the human CGRP receptor, indicating a high degree of conservation among mammals. oup.com

The evolution of the receptor system has resulted in a complex interplay between ligands, receptors, and RAMPs. The divergence in receptor subtypes allows for the specialized and tissue-specific actions of calcitonin family peptides, from calcium homeostasis (calcitonin acting on CTR) to vasodilation (CGRP acting on CLR/RAMP1). guidetopharmacology.orgresearchgate.net The study of these receptor systems across different species reveals a pattern of conservation of the fundamental signaling modules, coupled with evolutionary diversification that has expanded their physiological roles. researchgate.net

Future Directions in Porcine Calcitonin Research

Elucidation of Comprehensive Signaling Networks and Crosstalk

The signaling pathways of porcine calcitonin extend beyond the well-established cyclic AMP (cAMP) pathway. nih.gov Future research aims to unravel the intricate network of these signaling cascades and their interplay. The calcitonin receptor (CTR), a G protein-coupled receptor, can also activate the phospholipase C (PLC) pathway, leading to the release of intracellular calcium. nih.govresearchgate.net Furthermore, evidence suggests that the CTR can stimulate the phospholipase D (PLD) pathway and the MAPK/Erk1/2 pathway. nih.govmdpi.com

A key area of investigation is the crosstalk between these different signaling arms. Understanding how the activation of one pathway influences another is crucial for a complete picture of porcine calcitonin's cellular effects. For instance, the cAMP and intracellular calcium pathways are both involved in the effects of calcitonin on osteoclast motility. nih.gov The interaction with Receptor Activity-Modifying Proteins (RAMPs) adds another layer of complexity, as they can modulate ligand binding and signal transduction. mdpi.combiorxiv.org The porcine calcitonin receptor (pCTR) is known to couple to both adenylate cyclase and phospholipase C pathways. oup.com

Researchers are also exploring the role of newly identified peptides, such as calcitonin receptor-stimulating peptides (CRSPs), which have been found in the porcine brain. researchgate.netnih.gov These peptides exhibit high affinity for the calcitonin receptor and may activate distinct signaling cascades or modulate the effects of calcitonin itself. researchgate.net Investigating the expression and function of these peptides and their receptors in various tissues will provide a more comprehensive understanding of the calcitonin signaling system. researchgate.net

Table 1: Signaling Pathways Activated by the Porcine Calcitonin Receptor

Signaling PathwayKey MediatorsDownstream Effects
Adenylate Cyclase/cAMPGs protein, Protein Kinase A (PKA)Regulation of osteoclast motility, gene expression. nih.govresearchgate.net
Phospholipase C (PLC)Gq protein, Inositol (B14025) trisphosphate (IP3), Diacylglycerol (DAG)Release of intracellular calcium stores. nih.govresearchgate.net
Mitogen-Activated Protein Kinase (MAPK)Ras, Raf, MEK, Erk1/2Cell proliferation, differentiation, and survival. nih.govmdpi.com
Phospholipase D (PLD)PLD enzymeProduction of phosphatidic acid, cell signaling. nih.gov

Advanced Structural Characterization of Ligand-Receptor Interactions

A detailed understanding of the three-dimensional structure of porcine calcitonin bound to its receptor is paramount for elucidating its mechanism of action. The calcitonin receptor (CTR) is a class B G protein-coupled receptor (GPCR), characterized by a large N-terminal extracellular domain (ECD) that is crucial for peptide binding. nih.govnih.gov Advanced techniques such as cryo-electron microscopy (cryo-EM) are being employed to solve the high-resolution structure of the activated CTR in complex with its ligand and G proteins. researchgate.netacs.org

These structural studies aim to identify the specific amino acid residues involved in the interaction between porcine calcitonin and the CTR. researchgate.net This includes mapping the binding sites on both the peptide and the receptor's extracellular loops (ECLs) and transmembrane domains. acs.org For instance, the interaction between the N-terminus of the peptide and the receptor core is a key area of focus. acs.org

Furthermore, the influence of Receptor Activity-Modifying Proteins (RAMPs) on the receptor's conformation and ligand specificity is a critical aspect of this research. nih.govnih.gov While RAMPs are not required for CTR ligand recognition, their association can modulate the receptor's affinity for different ligands. biorxiv.org High-resolution structural data of the porcine calcitonin-CTR-RAMP complex will provide invaluable insights into the molecular basis of this modulation.

Table 2: Key Structural Components in Porcine Calcitonin-Receptor Interaction

ComponentFunction
Porcine Calcitonin
N-terminusInteracts with the receptor core, crucial for activation. acs.org
Disulfide bridgeMaintains the peptide's conformation. physiology.org
C-terminal prolineamideImportant for biological activity.
Calcitonin Receptor (CTR)
N-terminal Extracellular Domain (ECD)Initial high-affinity binding of the peptide. nih.govnih.gov
Extracellular Loops (ECLs)Form part of the ligand-binding pocket. acs.org
Transmembrane HelicesUndergo conformational changes upon ligand binding to activate intracellular signaling. researchgate.net
Third Intracellular Loop and C-tailInteract with G proteins to initiate downstream signaling. nih.gov

Development of Novel Experimental Models for In-Depth Mechanistic Studies

To further dissect the mechanisms of porcine calcitonin action, researchers are developing and utilizing novel experimental models, both in vitro and in vivo. These models are essential for studying the physiological and pathophysiological roles of calcitonin in a controlled environment.

In vitro models using specific cell lines are crucial for detailed mechanistic studies. For example, porcine intestinal epithelial cells (IPEC-1) have been used to investigate the effects of calcitonin on phosphorus absorption. cabidigitallibrary.org The use of transfected cell lines expressing the porcine calcitonin receptor allows for the study of specific signaling pathways in a controlled setting. researchgate.net Furthermore, the development of co-culture systems can help to understand the interplay between different cell types in response to calcitonin.

In vivo animal models, particularly porcine models, are invaluable due to their physiological similarities to humans. researchgate.net The development of new porcine models of diseases like venous thromboembolism allows for the investigation of calcitonin's potential therapeutic effects in a more clinically relevant context. researchgate.net Transgenic mouse models have also been instrumental in understanding the role of the calcitonin receptor in various physiological processes. nih.gov These models, combined with advanced imaging techniques, will enable a more dynamic and comprehensive analysis of porcine calcitonin's effects in a whole-organism context.

The use of ex vivo models, such as porcine buccal tissues, is also proving useful for studying the absorption and permeation of calcitonin, which is relevant for developing new delivery methods. mdpi.com

Table 3: Examples of Experimental Models in Porcine Calcitonin Research

Model TypeSpecific ExampleResearch Application
In Vitro Porcine intestinal epithelial cells (IPEC-1)Studying the effects on nutrient absorption. cabidigitallibrary.org
Transfected COS or HEK-293 cells expressing pCTRDissecting specific signaling pathways and ligand-receptor interactions. nih.govresearchgate.net
Ex Vivo Porcine buccal tissuesEvaluating peptide permeation for alternative delivery routes. mdpi.com
In Vivo Porcine model of venous thromboembolismInvestigating therapeutic potential in a disease model. researchgate.net
Rat models of osteoporosisStudying the effects on bone metabolism. jst.go.jp
Transgenic mice with modified calcitonin receptor expressionElucidating the physiological roles of the receptor. nih.gov

Q & A

Q. What are the primary structural features of porcine calcitonin (pCT) that differentiate it from calcitonins of other species?

Porcine calcitonin is a 32-amino acid peptide hormone with structural variations in specific residues compared to human (hCT), salmon (sCT), and eel (ASU-eCT) calcitonins. These differences, particularly in the N-terminal and mid-region residues, influence receptor binding affinity and biological activity. For example, pCT shares ~60% sequence identity with human CGRP but exhibits higher specificity for calcitonin receptors in porcine models. Structural analysis techniques such as mass spectrometry, amino acid sequencing, and comparative homology modeling are critical for identifying functional domains .

Table 1 : Key structural differences in calcitonins

SpeciesKey Residue VariationsReceptor Binding Affinity (Relative to pCT)
PorcineN/A (reference)1.0 (baseline)
HumanPositions 8, 22, 290.7–0.9
SalmonPositions 10, 24, 281.5–2.0
EelModified ASU backbone1.2–1.8
Data derived from synthesis and receptor assays

Q. What in vitro assays are commonly used to assess the biological activity of porcine calcitonin?

  • cAMP Production Assays : Measure intracellular cAMP levels in cells expressing calcitonin receptors (e.g., COS-7 cells transfected with porcine CT receptors) to quantify receptor activation .
  • Osteoclast Inhibition Models : Use primary porcine osteoclast cultures or cell lines (e.g., RAW 264.7) to evaluate pCT's inhibition of bone resorption via tartrate-resistant acid phosphatase (TRAP) staining or calcium release assays .
  • Radioligand Binding Studies : Competitive binding assays with iodine-labeled pCT to determine receptor affinity in tissues like porcine coronary arteries .

Q. How is porcine calcitonin utilized in preclinical models of bone resorption?

pCT is administered in animal models (e.g., rats or pigs) to study its hypocalcemic effects. Key methodologies include:

  • Dosing Protocols : Subcutaneous or intravenous injection at 0.5–2.0 MRC units/kg/day, adjusted based on serum calcium levels and urinary hydroxyproline excretion .
  • Outcome Metrics : Monitoring serum alkaline phosphatase, osteoclast count, and bone histomorphometry. Compliance with NIH preclinical guidelines (e.g., detailed reporting of sample size, randomization) is critical for reproducibility .

Advanced Research Questions

Q. How do discrepancies in receptor binding affinity between porcine calcitonin and other species inform translational research challenges?

pCT exhibits higher binding affinity for porcine calcitonin receptors compared to human receptors, complicating extrapolation to human trials. To address this:

  • Cross-Species Receptor Studies : Use RT-PCR and Western blotting to compare receptor isoform expression (e.g., CRLR/RAMP complexes) in target tissues .
  • Chimeric Receptor Models : Engineer hybrid receptors to identify binding domains responsible for species-specific activity .

Q. What methodological considerations are critical when analyzing immunogenicity in long-term porcine calcitonin studies?

Antibody formation against pCT has been observed in prolonged clinical use, reducing efficacy. Research strategies include:

  • Antigenicity Screening : ELISA or surface plasmon resonance (SPR) to detect anti-pCT antibodies in serum .
  • T Cell Epitope Mapping : Identify immunogenic peptide regions using in silico tools (e.g., NetMHC) and validate with lymphocyte proliferation assays .

Q. How can conflicting data on porcine calcitonin's efficacy in different osteoclast models be resolved through experimental design?

Discrepancies often arise from variations in cell sources (primary vs. immortalized) or assay conditions. Standardization approaches:

  • Unified Protocols : Adopt consensus guidelines for osteoclast differentiation media (e.g., RANKL concentration, culture duration) .
  • Sensitivity Analysis : Use factorial experimental designs to isolate variables (e.g., pH, calcium concentration) affecting resorption rates .

Methodological Best Practices

  • Data Contradiction Analysis : Apply systematic review frameworks (e.g., Cochrane criteria) to evaluate bias in preclinical studies .
  • Structural Studies : Combine cryo-EM for receptor-pCT complex visualization and alanine scanning mutagenesis to map functional residues .

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